molecular formula C8H14Cl2N2O B2530072 (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride CAS No. 2490432-15-8

(6-Ethoxypyridin-2-yl)methanamine;dihydrochloride

Cat. No. B2530072
CAS RN: 2490432-15-8
M. Wt: 225.11
InChI Key: HKEOMVIEZVIRLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes an efficient synthesis of a pyridine derivative that is structurally related to (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride. The synthesis involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, which undergoes nucleophilic substitution with methylamine, followed by regioselective methoxylation, oxidation, and bromination to yield the final product . Although the target compound is different, the methods used in this paper could potentially be adapted for the synthesis of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides spectroscopic studies of 2,6-dihydroxypyridine and its derivatives, which are structurally similar to the compound of interest . The study includes ultraviolet, infrared, and proton magnetic resonance spectra, which are essential tools for analyzing the molecular structure. The paper also discusses tautomerism and hydrogen bonding in the solid state, which are important considerations for understanding the molecular structure of pyridine derivatives. These findings could be relevant when analyzing the molecular structure of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride.

Chemical Reactions Analysis

The research does not provide specific information on the chemical reactions of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride. However, the synthesis paper includes reactions such as nucleophilic substitution and bromination, which are common in the chemistry of pyridine derivatives. These reactions could be indicative of the types of chemical transformations that (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride, they do provide insights into the properties of related compounds. For example, the spectroscopic study indicates strong hydrogen bonding in the solid state of 2,6-dihydroxypyridine derivatives, which could suggest that (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride may also exhibit significant hydrogen bonding, affecting its solubility and melting point. The study of tautomerism is also relevant, as it affects the stability and reactivity of the compound.

Scientific Research Applications

  • Osteoporosis Treatment and Prevention : One study describes the synthesis of a compound related to (6-Ethoxypyridin-2-yl)methanamine, specifically focusing on its potential as a treatment and prevention for osteoporosis. This compound was selected for clinical development based on its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

  • Synthesis of Lycopodium Alkaloids : Another study utilized a derivative of methoxypyridine in the total synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its role in the synthesis of complex organic molecules (Bisai & Sarpong, 2010).

  • Pre-Catalysts for Polylactide Production : A research paper details the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, which include methoxypyridine derivatives. These complexes are pre-catalysts for the production of heterotactic-enriched polylactide from rac-lactide, indicating their application in polymer chemistry (Kwon, Nayab, & Jeong, 2015).

  • Antimicrobial Activities : Research on quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from methoxypyridine, demonstrated moderate to very good antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Coordination Chemistry and Biological Sensing : Methoxypyridines have been used as ligands in coordination chemistry, contributing to the synthesis of luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Charge Transfer Complexation in Spectroscopy : The charge transfer interaction between methoxypyridine and chloranilic acid was studied, showcasing its use in spectroscopic analysis. This interaction is significant in understanding the properties of materials and molecules in various solvents (Alghanmi & Habeeb, 2015).

Safety and Hazards

The compound has the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These codes represent specific hazards associated with the compound.

properties

IUPAC Name

(6-ethoxypyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-5-3-4-7(6-9)10-8;;/h3-5H,2,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOMVIEZVIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyridin-2-yl)methanamine;dihydrochloride

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